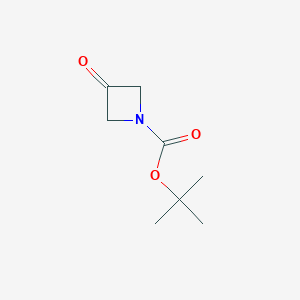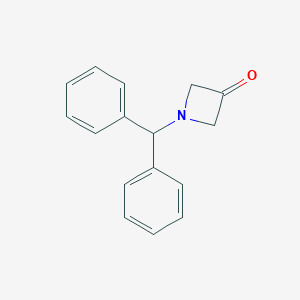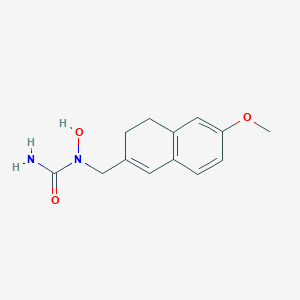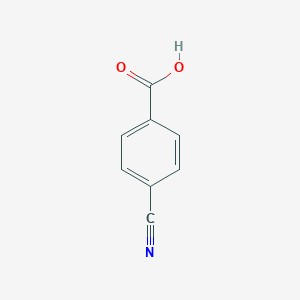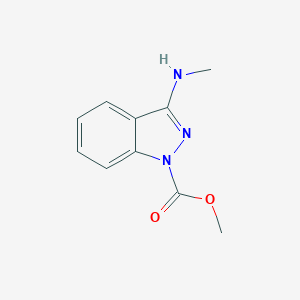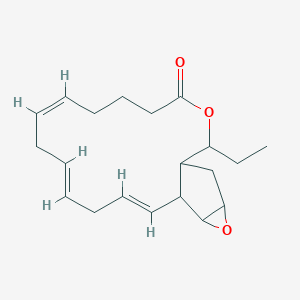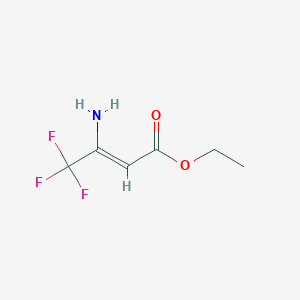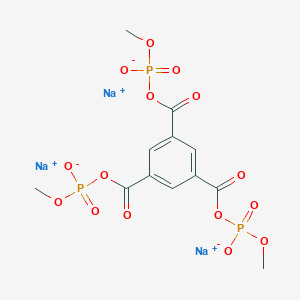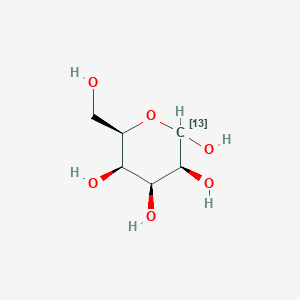
(3S,4S,5R,6R)-6-(Hydroxymethyl)(213C)oxane-2,3,4,5-tetrol
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Molecular Structure and Hydrogen Bonding
The molecular structure of compounds similar to (3S,4S,5R,6R)-6-(Hydroxymethyl)(213C)oxane-2,3,4,5-tetrol, such as β-d-Altrose, has been extensively studied. These molecules typically adopt a chair conformation with hydroxyl groups involved in extensive hydrogen bonding, contributing to their unique chemical properties and interactions (Watanabe, Yoshida, Takeda, Ishi, & Kamitori, 2009).
Solubility in Ethanol-Water Solutions
Research has been conducted on the solubility of various saccharides, including those structurally related to (3S,4S,5R,6R)-6-(hydroxymethyl)(213C)oxane-2,3,4,5-tetrol, in ethanol-water solutions. These studies provide insights into the behavior of such molecules in mixed solvents, which is critical in various scientific applications, such as in pharmaceutical and food industries (Gong, Wang, Zhang, & Qu, 2012).
NMR Spectroscopy and Hydrogen Bonding Properties
The use of NMR spectroscopy has been employed to study the hydrogen bonding properties of polyols, which include molecules structurally similar to (3S,4S,5R,6R)-6-(Hydroxymethyl)(213C)oxane-2,3,4,5-tetrol. These studies are essential in understanding the interaction and stability of such molecules in solution (Oruç, Varnali, & Bekiroğlu, 2018).
Phase Behavior in Mixed Solvent Systems
The phase behavior of molecules like (3S,4S,5R,6R)-6-(Hydroxymethyl)(213C)oxane-2,3,4,5-tetrol has been studied in different solvent systems. Such research is crucial in the field of material science and chemical engineering, where understanding the solubility and phase behavior of compounds is essential for process design and product formulation (Chen & Zhang, 2010).
Safety And Hazards
Propiedades
IUPAC Name |
(3S,4S,5R,6R)-6-(hydroxymethyl)(213C)oxane-2,3,4,5-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4+,5+,6?/m1/s1/i6+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZGKKKJIJFFOK-LMTGWVBVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@@H]([13CH](O1)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 12193653 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



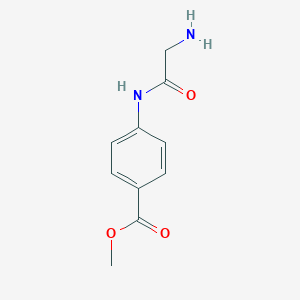
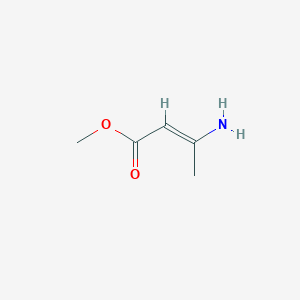
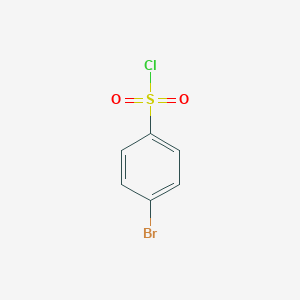
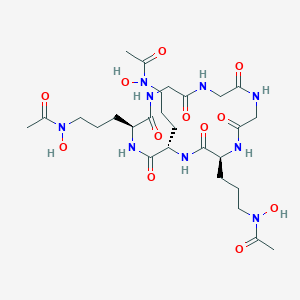
![1-Azabicyclo[3.2.1]octan-2-one](/img/structure/B119524.png)

